![molecular formula C23H16N2O6S B302662 2-[5-({2-[(4-Carboxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid](/img/structure/B302662.png)
2-[5-({2-[(4-Carboxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[5-({2-[(4-Carboxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as FFA4 agonist due to its ability to activate free fatty acid receptor 4 (FFA4) in the body.
Wirkmechanismus
The mechanism of action of 2-[5-({2-[(4-Carboxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid involves its ability to activate FFA4 receptors in the body. FFA4 receptors are G protein-coupled receptors that are involved in regulating various metabolic processes in the body, including glucose and lipid metabolism.
Biochemical and Physiological Effects
Activation of FFA4 receptors by 2-[5-({2-[(4-Carboxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid leads to several biochemical and physiological effects. These include the regulation of insulin secretion, the suppression of inflammation, and the modulation of lipid metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-[5-({2-[(4-Carboxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid in lab experiments include its ability to selectively activate FFA4 receptors, its potential therapeutic applications, and its well-characterized synthesis method. However, the limitations of using this compound in lab experiments include its potential toxicity, its limited solubility, and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
The potential therapeutic applications of 2-[5-({2-[(4-Carboxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid suggest several future directions for research. These include investigating its role in regulating lipid metabolism, exploring its potential as a treatment for metabolic disorders, and further characterizing its mechanism of action. Additionally, the development of more efficient synthesis methods and the investigation of its potential toxicity are also important areas of future research.
Synthesemethoden
The synthesis of 2-[5-({2-[(4-Carboxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid involves the reaction of 2-furylcarboxylic acid with 4-carboxybenzaldehyde and thiosemicarbazide in the presence of a catalytic amount of acetic acid. The resulting product is then subjected to further reactions to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
2-[5-({2-[(4-Carboxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-diabetic, and anti-tumor properties. The compound has also been investigated for its role in regulating lipid metabolism and as a potential treatment for metabolic disorders.
Eigenschaften
Produktname |
2-[5-({2-[(4-Carboxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid |
---|---|
Molekularformel |
C23H16N2O6S |
Molekulargewicht |
448.4 g/mol |
IUPAC-Name |
2-[5-[(Z)-[2-(4-carboxyphenyl)imino-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C23H16N2O6S/c1-25-20(26)19(32-23(25)24-14-8-6-13(7-9-14)21(27)28)12-15-10-11-18(31-15)16-4-2-3-5-17(16)22(29)30/h2-12H,1H3,(H,27,28)(H,29,30)/b19-12-,24-23? |
InChI-Schlüssel |
PDKJWMQAZRNVGP-JWIFITGBSA-N |
Isomerische SMILES |
CN1C(=O)/C(=C/C2=CC=C(O2)C3=CC=CC=C3C(=O)O)/SC1=NC4=CC=C(C=C4)C(=O)O |
SMILES |
CN1C(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3C(=O)O)SC1=NC4=CC=C(C=C4)C(=O)O |
Kanonische SMILES |
CN1C(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3C(=O)O)SC1=NC4=CC=C(C=C4)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.